[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid
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Overview
Description
[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid is a versatile chemical compound with a unique structure that enables diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid typically involves the reaction of 3-fluoro-4-(thiomorpholin-4-ylmethyl)phenylboronic acid with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of boronic acid derivatives and fluorinated aromatic compounds .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylboronic acids.
Scientific Research Applications
[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of biological systems and interactions.
Industry: It is utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-Fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid
- [3-Fluoro-4-(piperidin-4-ylmethyl)phenyl]boronic acid
- [3-Fluoro-4-(pyrrolidin-4-ylmethyl)phenyl]boronic acid
Uniqueness
[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid is unique due to its thiomorpholine moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
[3-fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2S/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUUKKSHFHMIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCSCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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